trans-1-Decalone

Catalog No.
S1926082
CAS No.
21370-71-8
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1-Decalone

CAS Number

21370-71-8

Product Name

trans-1-Decalone

IUPAC Name

(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9H,1-7H2/t8-,9+/m1/s1

InChI Key

AFEFRXAPJRCTOW-BDAKNGLRSA-N

SMILES

C1CCC2C(C1)CCCC2=O

Canonical SMILES

C1CCC2C(C1)CCCC2=O

Isomeric SMILES

C1CC[C@H]2[C@H](C1)CCCC2=O

trans-1-Decalone is a bicyclic ketone featuring a decahydronaphthalene core with a trans-fused ring junction. Unlike its flexible cis-isomer, the trans-conformation is conformationally rigid, or "locked," providing a predictable, three-dimensional scaffold. [REFS-1, REFS-2]. This structural rigidity is a critical, non-negotiable attribute for its primary role as a precursor in stereospecific organic synthesis, particularly for natural products and complex polycyclic systems. [3]

Substituting trans-1-Decalone with its cis-isomer or a less expensive cis/trans mixture is fundamentally unviable for stereochemically sensitive applications. The two isomers are diastereomers, not conformers, and cannot be interconverted without breaking and reforming covalent bonds. [1]. The rigid trans-isomer presents a fixed, flat-like topology, while the cis-isomer is flexible and can undergo ring-flipping, resulting in a bent, dynamic structure. [2]. This profound difference in 3D shape and conformational energy dictates reaction stereoselectivity; using the incorrect isomer will lead to different product diastereomers, lower yields, or complete reaction failure.

Processability Differentiator: Solid vs. Liquid Form Factor Enables Distinct Handling Protocols

A primary procurement-relevant differentiator is the physical state at ambient temperature. trans-1-Decalone is a solid with a melting point of 30–32 °C, facilitating handling procedures such as weighing, portioning, and use in solid-feed reactors. [REFS-1, REFS-2]. In contrast, the parent hydrocarbon cis-decalin is a liquid with a melting point of -42.9 °C, indicating the cis-1-decalone isomer is also a liquid at room temperature, requiring different storage, transfer, and handling infrastructure. [1]

Evidence DimensionMelting Point (°C)
Target Compound Data30 to 32 °C (Solid at STP)
Comparator Or Baselinecis-Decalin (parent hydrocarbon): -42.9 °C (Liquid at STP)
Quantified Difference>72 °C difference in melting point relative to parent cis-hydrocarbon
ConditionsStandard Temperature and Pressure (STP)

The choice between a solid and liquid feedstock is a critical process design and procurement decision impacting equipment, safety protocols, and ease of handling.

Thermodynamic Stability: trans-Fused System is Energetically Favored over cis-Isomer

The trans-decalin framework is thermodynamically more stable than the cis-fused isomer by approximately 2.7 kcal/mol. [1]. This stability advantage arises from the absence of steric strain in the trans-isomer's rigid chair-chair conformation. The cis-isomer, conversely, suffers from three additional gauche-butane interactions, which introduces significant steric strain and raises its ground-state energy. [REFS-1, REFS-2]. This makes the trans-isomer the preferred product under equilibrating conditions.

Evidence DimensionThermodynamic Stability (ΔG)
Target Compound DataLower Energy Ground State (Reference)
Comparator Or Baselinecis-Decalin: ~2.7 kcal/mol higher in energy
Quantified Differencetrans-isomer is ~2.7 kcal/mol more stable
ConditionsComparison of ground-state energies of the parent decalin hydrocarbons.

For reactions where thermodynamic control is desired, using the trans-isomer as a starting material ensures that the core scaffold is already in the lowest energy state, preventing unwanted isomerization and improving product purity.

Precursor Suitability: Conformational Lock Provides a Rigid Template for Predictable Stereocontrol

The most significant performance differentiator for trans-1-decalone is its conformational rigidity. The trans-fused system is 'locked' and cannot undergo the chair-flip inversion possible in the cis-isomer. [1]. This rigidity fixes the relative orientation of all substituents on the bicyclic core, providing a predictable steric environment. Synthetic chemists exploit this feature to control the stereochemical outcome of subsequent reactions, such as alkylations, reductions, and annulations, with a high degree of precision. [2]. The flexible cis-isomer lacks this capability, as substituent positions can interconvert between axial and equatorial, leading to mixtures of diastereomers.

Evidence DimensionConformational Dynamics
Target Compound DataConformationally locked; no ring-flip possible
Comparator Or Baselinecis-Decalone: Undergoes rapid ring-flip; interconverting conformers
Quantified DifferenceQualitative but absolute: Rigid vs. Flexible
ConditionsStandard laboratory conditions

For multi-step syntheses where stereochemical integrity is paramount, the predictable, rigid scaffold of trans-1-decalone is essential for achieving the desired target molecule without producing difficult-to-separate diastereomeric impurities.

Core Scaffold for Steroid and Terpenoid Total Synthesis

The rigid trans-decalin framework is a ubiquitous structural motif in a vast array of natural products, including steroids, sesquiterpenes, and diterpenoids. Using trans-1-decalone provides a structurally correct and conformationally locked starting point, essential for building the complex stereochemistry of these target molecules. [1]

Stereocontrolled Synthesis of Angularly Substituted Polycycles

When the synthetic goal is to install a substituent, such as a methyl or functionalized chain, at the ring junction (an angular position), the rigid trans-1-decalone scaffold is the reagent of choice. Its fixed geometry directs the approach of reagents, enabling high diastereoselectivity in the formation of quaternary carbon centers. [2]

Processes Benefiting from Solid Feedstock Handling

In process chemistry and scaled-up laboratory workflows, the solid nature of trans-1-decalone (m.p. 30-32 °C) offers advantages in material handling, storage stability, and dosage accuracy compared to its liquid cis-isomer, making it suitable for automated solid-dosing systems and processes where precise weight-based addition is critical.

XLogP3

2.6

Other CAS

21370-71-8

Dates

Last modified: 08-16-2023

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